An In-Depth Technical Guide to 1-Benzenesulfonyl-1H-indole-4-boronic acid (CAS: 1256358-55-0)
An In-Depth Technical Guide to 1-Benzenesulfonyl-1H-indole-4-boronic acid (CAS: 1256358-55-0)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Despite a comprehensive search of scientific literature and chemical databases, a specific, detailed experimental protocol for the synthesis of 1-Benzenesulfonyl-1H-indole-4-boronic acid and its associated characterization data (NMR, MS, IR) are not publicly available at this time. The following guide is constructed based on general principles of indole and boronic acid chemistry and available supplier information.
Introduction
1-Benzenesulfonyl-1H-indole-4-boronic acid is a specialized chemical compound of interest to the fields of medicinal chemistry and organic synthesis. Its structure, featuring a benzenesulfonyl-protected indole core functionalized with a boronic acid at the 4-position, designates it as a valuable building block for the synthesis of more complex molecules. The indole scaffold is a ubiquitous motif in pharmacologically active compounds, and the presence of the boronic acid group allows for versatile carbon-carbon and carbon-heteroatom bond formation, most notably through the Suzuki-Miyaura cross-coupling reaction. The benzenesulfonyl group serves as a robust protecting group for the indole nitrogen, enhancing stability and modifying the electronic properties of the indole ring.
Physicochemical Properties
A summary of the available quantitative data for 1-Benzenesulfonyl-1H-indole-4-boronic acid is presented in Table 1. This information is primarily sourced from commercial suppliers.
Table 1: Physicochemical Data of 1-Benzenesulfonyl-1H-indole-4-boronic acid
| Property | Value | Source |
| CAS Number | 1256358-55-0 | Multiple Suppliers |
| Molecular Formula | C₁₄H₁₂BNO₄S | Multiple Suppliers[1] |
| Molecular Weight | 301.13 g/mol | Multiple Suppliers |
| Purity | ≥95% | Supplier Dependent[1] |
| Appearance | Not specified (likely a solid) | General Knowledge |
Synthesis and Experimental Protocols
While a specific, verified experimental protocol for the synthesis of 1-Benzenesulfonyl-1H-indole-4-boronic acid is not available in the reviewed literature, a plausible synthetic route can be conceptualized based on established methodologies for the preparation of analogous indole boronic acids. A likely two-step approach would involve the protection of the indole nitrogen followed by a borylation reaction.
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of the target compound.
General Experimental Protocol for N-Sulfonylation of Indoles
This protocol describes a general method for the protection of the indole nitrogen with a benzenesulfonyl group.
Materials:
-
Indole (or a substituted indole)
-
Benzenesulfonyl chloride
-
Sodium hydride (NaH) or a similar strong base
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Quenching agent (e.g., water, saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the indole and anhydrous solvent.
-
Cool the solution in an ice bath (0 °C).
-
Carefully add sodium hydride portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, or until hydrogen gas evolution ceases.
-
Add benzenesulfonyl chloride dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Experimental Protocol for Miyaura Borylation
This protocol outlines a general procedure for the palladium-catalyzed borylation of an aryl halide.
Materials:
-
Aryl halide (e.g., 1-Benzenesulfonyl-4-bromo-1H-indole)
-
Bis(pinacolato)diboron (B₂pin₂)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(OAc)₂)
-
Ligand (if required, e.g., dppf)
-
Base (e.g., potassium acetate (KOAc), potassium carbonate (K₂CO₃))
-
Anhydrous, degassed solvent (e.g., dioxane, toluene, DMF)
-
Hydrolysis agent (e.g., aqueous HCl)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, combine the aryl halide, bis(pinacolato)diboron, palladium catalyst, ligand (if used), and base.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
If the pinacol ester is isolated, perform a standard aqueous workup and purify by column chromatography.
-
For direct conversion to the boronic acid, the reaction mixture can be treated with an aqueous acid to hydrolyze the boronic ester.
-
After hydrolysis, perform an aqueous workup, extract with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
The crude boronic acid can be purified by recrystallization or column chromatography.
Applications in Research and Drug Discovery
Boronic acids are versatile intermediates in organic synthesis. 1-Benzenesulfonyl-1H-indole-4-boronic acid is expected to be a valuable building block in the following areas:
-
Suzuki-Miyaura Cross-Coupling: The primary application would be in palladium-catalyzed cross-coupling reactions with aryl, heteroaryl, or vinyl halides (or triflates) to introduce substituents at the 4-position of the indole ring. This is a powerful method for generating libraries of complex molecules for drug screening.
Logical Relationship in Suzuki-Miyaura Coupling:
Caption: Key components of a Suzuki-Miyaura cross-coupling reaction.
-
Chan-Lam Coupling: This compound could also potentially be used in copper-catalyzed C-N or C-O bond-forming reactions to introduce amine or alcohol functionalities at the indole 4-position.
-
Synthesis of Bioactive Molecules: Given the prevalence of the indole nucleus in pharmaceuticals, this compound could serve as a key intermediate in the synthesis of novel drug candidates targeting a wide range of biological targets.
Safety and Handling
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Toxicity: The toxicological properties have not been thoroughly investigated. Treat as a potentially hazardous substance.
Conclusion
1-Benzenesulfonyl-1H-indole-4-boronic acid is a promising building block for organic synthesis and drug discovery. While detailed experimental data for this specific compound is currently limited in the public domain, its synthesis and reactivity can be inferred from established chemical principles. As this compound becomes more widely used, it is anticipated that more detailed technical information will become available in the scientific literature. Researchers and scientists are encouraged to apply the general protocols outlined in this guide with appropriate modifications and safety precautions for their specific applications.
